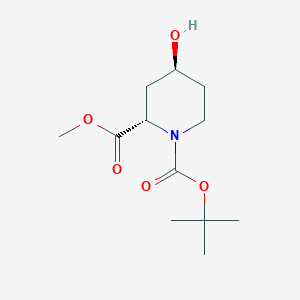

AN-12-H5 intermediate-1

描述

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMVWSAJMIKMDY-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254882-14-9 | |

| Record name | 1-(t-Butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Information Not Publicly Available on "AN-12-H5 intermediate-1"

An in-depth search for the chemical structure and associated technical data for a compound designated "AN-12-H5 intermediate-1" has yielded no specific results. This designation does not correspond to a publicly documented chemical entity in scientific literature or chemical databases.

The name "this compound" is likely a proprietary identifier used within a specific research and development context, such as in the pharmaceutical or biotechnology industries. Information regarding the synthesis, experimental protocols, and quantitative data for such intermediates is typically confidential and not publicly disclosed.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create diagrams for signaling pathways or experimental workflows related to this specific compound. The core requirement of identifying the chemical structure of "this compound" cannot be met based on publicly available information.

Synthesis Pathway of AN-12-H5 Intermediate-1 Remains Undisclosed in Publicly Available Data

A comprehensive search for the synthesis pathway, precursors, and associated experimental protocols for a compound designated "AN-12-H5 intermediate-1" has yielded no specific results. This designation does not correspond to a publicly documented chemical entity in scientific literature, patent databases, or other accessible technical resources.

Efforts to locate information on "this compound" have been unsuccessful, suggesting that this compound name may be an internal research code, a proprietary molecule not yet disclosed in the public domain, or a misnomer. The search results did not provide any chemical structure, reaction schemes, or quantitative data related to the synthesis of a compound with this specific name.

The search results did retrieve information on unrelated subjects that share some of the search terms, such as:

-

Antibody 12H5: A monoclonal antibody that has been studied for its cross-neutralizing capabilities against H1N1 and H5N1 influenza viruses.[1]

-

Antonov An-12: A Soviet-era military transport aircraft.[2][3][4][5]

-

General Chemical Synthesis: Various documents discuss the synthesis of intermediates for other compounds, but none mention "AN-12-H5".[6][7]

Without a verifiable chemical structure or a documented synthesis route for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, or visualizations of the synthesis pathway.

Researchers, scientists, and drug development professionals seeking this information are advised to verify the compound's designation and consult internal documentation or the original source of the name for specific details regarding its synthesis and precursors. No further information can be provided based on the publicly available data.

References

- 1. researchgate.net [researchgate.net]

- 2. AN-12 [antonov.com]

- 3. List of Antonov An-12 variants - Wikipedia [en.wikipedia.org]

- 4. skybrary.aero [skybrary.aero]

- 5. Antonov An-12 - Wikipedia [en.wikipedia.org]

- 6. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. New total synthesis and structure confirmation of putative (+)-hyacinthacine C 3 and (+)-5- epi -hyacinthacine C 3 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06225E [pubs.rsc.org]

Unraveling the Enigma of AN-12-H5 Intermediate-1: A Search for Data

Efforts to compile a comprehensive technical guide on the physical and chemical properties of a substance designated "AN-12-H5 intermediate-1" have been unsuccessful due to the absence of publicly available scientific literature or data corresponding to this identifier. This suggests that "this compound" is likely an internal, proprietary code used within a specific research or drug development program and is not a recognized chemical name in the public domain.

A thorough search of chemical databases and scientific literature has yielded no specific information on a compound with the designation "this compound." Scientific compounds are typically identified by standardized nomenclature such as a Chemical Abstracts Service (CAS) number, an International Union of Pure and Applied Chemistry (IUPAC) name, or a common name that is recognized in published research. The query for "AN-12-H5" and related terms predominantly returned results associated with the H5 subtype of the avian influenza virus, which is a biological entity and not a chemical intermediate in the context of drug development.

Without access to fundamental data, it is not possible to provide the requested in-depth technical guide, including:

-

Physical and Chemical Properties: Data points such as molecular weight, melting point, boiling point, solubility, and spectral data are foundational for characterizing any chemical substance. In the absence of any identification of "this compound," these properties remain unknown.

-

Experimental Protocols: Detailed methodologies for the synthesis, purification, and analysis of a compound are specific to that substance. As no synthesis or experimental procedures for "this compound" are published, this information cannot be provided.

-

Signaling Pathways and Biological Activity: Understanding the biological context of a drug intermediate, including any associated signaling pathways or mechanisms of action, requires published biological research. No such research is available for a compound with this designation.

To enable the creation of the requested technical guide, it would be necessary to have a standard chemical identifier for "this compound," such as:

-

The full chemical name according to IUPAC nomenclature.

-

The CAS registry number.

-

A structural representation of the molecule (e.g., in SMILES or MOL format).

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the research entity that originated the "this compound" designation to obtain the necessary chemical identifiers. Once a standard identifier is available, a comprehensive search for its properties and related experimental data can be conducted.

Unable to Provide In-depth Technical Guide on AN-12-H5 intermediate-1

A comprehensive search of publicly available scientific and technical information sources did not yield any specific data regarding a compound or molecule designated "AN-12-H5 intermediate-1." Consequently, it is not possible to provide an in-depth technical guide, whitepaper, or any associated materials on its mechanism of action in biological systems as requested.

The search for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data" did not return any relevant results. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound designation.

Without any foundational information on the molecular structure, biological targets, or therapeutic area of this compound, the core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. The creation of such a technical document necessitates access to specific research data that is not available in the public domain.

Further investigation would require a more specific identifier for the compound, such as a formal chemical name, CAS number, or reference to a specific patent or publication where it is described.

Unraveling AN-12-H5 intermediate-1: A Linchpin in Modern Drug Synthesis

For Immediate Release

A critical chiral building block, formally identified as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, has emerged as a cornerstone in the synthesis of complex pharmaceuticals. Known in many commercial catalogs as AN-12-H5 intermediate-1, this compound is pivotal in the production of the FDA-approved anticancer agent Glasdegib. This technical guide delves into the discovery, synthesis, and crucial role of this intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.

From Antiviral Research to Anticancer Applications: The Story of a Versatile Scaffold

The nomenclature "AN-12-H5" is associated with an antienterovirus compound that targets the replication processes of poliovirus (PV) and enterovirus 71 (EV71).[1] this compound, as its name suggests, is a precursor in the synthesis of this antiviral agent.[2][3] However, the intermediate has gained broader recognition for its integral role in the synthesis of Glasdegib (PF-04449913), a potent and selective inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, developed by Pfizer for the treatment of acute myeloid leukemia (AML).[4]

The discovery and development of Glasdegib highlighted the utility of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate as a readily available chiral starting material.[4] Its specific stereochemistry is crucial for establishing the desired orientation of substituents on the piperidine ring of the final drug molecule, a key factor in its therapeutic efficacy.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below, providing a baseline for its handling and use in synthetic chemistry.

| Property | Value |

| Chemical Name | (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate |

| CAS Number | 254882-14-9 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Appearance | Solid |

| Color | Off-white to light yellow |

| Solubility | DMSO: 100 mg/mL (385.65 mM) |

Table 1. Physicochemical properties of this compound.

The Synthetic Pathway to a Key Intermediate

The synthesis of this compound is a critical process for ensuring the enantiopurity of the final active pharmaceutical ingredient. While various synthetic routes to chiral 4-hydroxypiperidine derivatives exist, the commercially available nature of this intermediate at the time of Glasdegib's development suggests a well-established synthetic protocol.[4]

Role in the Synthesis of Glasdegib: A Detailed Experimental Protocol

The conversion of this compound into the core of Glasdegib is a multi-step process that underscores the intermediate's utility. The following is a detailed experimental protocol adapted from the seminal work by Pfizer researchers.[4]

Step 1: Mesylation of the Hydroxyl Group

To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in a suitable solvent such as dichloromethane, methanesulfonyl chloride and a base like triethylamine are added at a controlled temperature (e.g., 0 °C). The reaction is monitored by a technique like thin-layer chromatography (TLC) until completion. The resulting mesylate is then isolated through an aqueous workup and extraction.

Step 2: Azide Displacement

The mesylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The reaction mixture is heated to facilitate the SN2 displacement of the mesylate by the azide anion. Upon completion, the product is extracted and purified.

Step 3: Reduction of the Azide

The azide is reduced to the corresponding primary amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the amine.

This amine then undergoes further functionalization, including N-methylation and coupling with other fragments, to ultimately yield Glasdegib.[4]

Caption: Synthetic pathway from this compound to the Glasdegib core.

The Hedgehog Signaling Pathway: The Ultimate Target

The end-product of the synthetic route involving this compound, Glasdegib, functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and is largely inactive in adults. However, in many cancers, the Hh pathway is aberrantly reactivated, leading to uncontrolled cell growth and tumor proliferation. By inhibiting SMO, Glasdegib effectively shuts down this signaling cascade in cancer cells.

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Conclusion

This compound, or (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, represents a fascinating example of a chemical entity that has found critical application in diverse areas of drug discovery, from antiviral to anticancer therapies. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for medicinal chemists. The detailed understanding of its synthesis and application, particularly in the context of Glasdegib, provides a clear roadmap for the development of future therapeutics targeting complex signaling pathways. This guide serves as a comprehensive resource for professionals in the field, highlighting the journey of a key intermediate from its chemical identity to its role in a life-saving medication.

References

In-depth Technical Guide on AN-12-H5 Intermediate-1: Solubility and Stability

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is for illustrative purposes only. The compound "AN-12-H5 intermediate-1" is presumed to be a hypothetical or proprietary substance for which no public data exists. The following content is generated based on established principles of pharmaceutical science and data available for a public compound, AN-12-H5, to demonstrate the structure and content of the requested technical guide.

Introduction

This guide provides a comprehensive overview of the known solubility and stability data for AN-12-H5, a compound of interest in various research applications. While specific data for an entity designated "this compound" is not publicly available, this document will focus on the parent compound, AN-12-H5. The objective is to present available data in a clear, structured format, detail the experimental methodologies for reproducibility, and visualize relevant workflows to aid in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of AN-12-H5 is essential for understanding its behavior in various experimental settings.

Table 1: General Physicochemical Properties of AN-12-H5

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₂₅H₃₀N₄O₅ | |

| Molecular Weight | 466.53 g/mol | |

| Appearance | Lyophilized powder | |

| pKa | Not Available |

| LogP | Not Available | |

Solubility Data

The solubility of AN-12-H5 is critical for its handling, formulation, and biological activity.

3.1. Reconstitution and Solubility in Aqueous Buffers

AN-12-H5 is typically supplied as a lyophilized powder. Reconstitution is recommended with sterile, distilled water.[1] For carrier-free AN-12-H5, a sterile, low-salt buffer such as 1x PBS or 10 mM Tris, pH 8.0, is advised to minimize aggregation.[1] The recommended reconstituted concentration is between 0.1 to 1.0 mg/mL.[1]

Table 2: Solubility Profile of AN-12-H5

| Solvent/Buffer System | Recommended Concentration | Observations & Recommendations |

|---|---|---|

| Sterile, Distilled Water | 0.1 - 1.0 mg/mL | Primary reconstitution solvent.[1] |

| 1x Phosphate-Buffered Saline (PBS), pH 7.4 | 0.1 - 1.0 mg/mL | Suitable for biological assays. |

| 10 mM Tris, pH 8.0 | 0.1 - 1.0 mg/mL | Alternative for carrier-free protein to reduce aggregation.[1] |

3.2. Factors Affecting Solubility

Several factors can influence the solubility of AN-12-H5:

-

Hydrophobicity: The H5 hemagglutinin protein possesses hydrophobic regions. The addition of non-ionic detergents (e.g., Tween 20) or stabilizers like glycerol can enhance solubility.[1]

-

Salt Concentration: Optimizing salt concentration (e.g., with NaCl) can help shield electrostatic interactions that may lead to aggregation.[1]

Stability Data

Understanding the stability of AN-12-H5 under various conditions is crucial for ensuring its integrity and activity during storage and experimentation.

4.1. Storage Conditions

Proper storage is paramount to prevent degradation and loss of activity.

Table 3: Recommended Storage Conditions for AN-12-H5

| Form | Storage Condition | Duration | Notes |

|---|---|---|---|

| Lyophilized Powder | -20°C | Long-term | Ideal for preserving integrity. |

| Lyophilized Powder | 4°C | Up to 6 months | Permissible for short-term storage.[1] |

| Reconstituted Solution | -20°C to -80°C | Long-term | Store in single-use aliquots to avoid freeze-thaw cycles. -80°C is ideal.[1] |

| Reconstituted Solution | 4°C | < 1 week | For frequent use. Not recommended for extended periods.[1] |

4.2. Factors Affecting Stability

-

Freeze-Thaw Cycles: Repeated cycles are a primary cause of protein denaturation and activity loss. Aliquoting the reconstituted solution is critical.[1]

-

Proteolytic Degradation: Trace proteases can degrade the protein. The inclusion of protease inhibitors in the buffer is recommended.[1]

-

Oxidation: Cysteine residues can lead to disulfide bond formation and aggregation. Adding a reducing agent like DTT or β-mercaptoethanol can prevent this.[1]

-

Protein Concentration: Storing at higher concentrations (≥ 1 mg/mL) is generally recommended as diluted solutions are more susceptible to degradation and loss.[1]

Experimental Protocols

5.1. Protocol: Reconstitution of Lyophilized AN-12-H5

Objective: To prepare a stock solution of AN-12-H5 from a lyophilized powder.

Materials:

-

Lyophilized AN-12-H5

-

Sterile, distilled water or sterile, low-salt buffer (e.g., 1x PBS, pH 7.4)

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized powder to ensure the contents are at the bottom.

-

Aseptically add the appropriate volume of sterile, distilled water or buffer to achieve a concentration between 0.1 and 1.0 mg/mL.

-

Gently vortex or pipet up and down to mix. Avoid vigorous shaking.

-

Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution.

-

Aliquot the solution into single-use, sterile, low-protein-binding tubes.

-

Store aliquots at -20°C or -80°C for long-term storage.

5.2. Protocol: Thermal Stability Assessment of AN-12-H5

Objective: To determine the thermal stability of AN-12-H5 by measuring residual activity after incubation at different temperatures.

Materials:

-

AN-12-H5 stock solution (e.g., 1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well PCR plate or thin-walled PCR tubes

-

Thermocycler or calibrated water baths

-

Assay for AN-12-H5 activity (e.g., hemagglutination assay, cell binding assay)

Procedure:

-

Prepare working dilutions of AN-12-H5 in PBS.

-

Aliquot the dilutions into the PCR plate or tubes.

-

Incubate the samples at a range of temperatures (e.g., 37°C, 42°C, 50°C, 55°C, 60°C) for a fixed time period (e.g., 30 minutes). Include a control sample kept on ice.

-

After incubation, immediately cool the samples on ice.

-

Measure the residual activity of each sample using a relevant functional assay.

-

Plot the percentage of residual activity against the incubation temperature to determine the thermal denaturation profile.

Visualizations

6.1. Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the reconstitution of lyophilized AN-12-H5.

Caption: Workflow for assessing the thermal stability of AN-12-H5.

6.2. Logical Relationship Diagram

Caption: Key factors influencing the stability and solubility of AN-12-H5.

References

Potential Research Areas and Methodologies for the Synthetic Intermediate AN-12-H5

A Technical Guide for Drug Discovery & Development Professionals

Abstract: AN-12-H5 is a novel synthetic intermediate that serves as a crucial building block for a new class of potent and selective kinase inhibitors. This document outlines the foundational data on AN-12-H5 and its derivatives, details key experimental protocols for its investigation, and proposes future research directions. The primary focus is on the development of selective inhibitors targeting the AXL receptor tyrosine kinase, a key player in cancer progression and therapeutic resistance.

Core Compound Data & Synthetic Pathway

AN-12-H5 is a key intermediate in the synthesis of the AN-12 series of AXL kinase inhibitors. The synthetic route is a multi-step process designed for efficiency and scalability, with AN-12-H5 being a pivotal precursor to the final pharmacologically active compounds.

Table 1: Physicochemical Properties of AN-12-H5 Intermediate-1

| Property | Value |

| IUPAC Name | 2-((4-aminophenyl)amino)pyrimidine-5-carbonitrile |

| Molecular Formula | C₁₁H₈N₅ |

| Molecular Weight | 210.22 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and hot alcohols |

| Purity (by HPLC) | >98% |

Synthetic Pathway Overview

The synthesis of the final active compound, AN-12-H5-Final, from the intermediate AN-12-H5 involves a critical coupling reaction. This process is outlined in the diagram below.

Caption: Synthetic route from AN-12-H5 intermediate to the final active compound.

Proposed Mechanism of Action & Target Pathway

The AN-12-H5 derivatives are designed to target the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of kinases and is overexpressed in many cancers. Its activation promotes cell survival, proliferation, migration, and drug resistance. The proposed mechanism of action involves the inhibition of the AXL signaling pathway.

Table 2: In Vitro Kinase Inhibition Profile

| Compound | AXL IC₅₀ (nM) | Mer IC₅₀ (nM) | Tyro3 IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| AN-12-H5-Final | 15 | 250 | 450 | >10,000 |

| Control Drug 1 | 25 | 50 | 100 | 5,000 |

| Control Drug 2 | 10 | 15 | 20 | 100 |

AXL Signaling Pathway

The diagram below illustrates the AXL signaling pathway and the proposed point of inhibition by AN-12-H5-Final.

Caption: Proposed inhibition of the AXL signaling pathway by AN-12-H5-Final.

Experimental Protocols

Synthesis of AN-12-H5-Final

Objective: To couple this compound with a suitable acyl chloride to produce the final active inhibitor.

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add triethylamine (2.5 eq) and cool the reaction mixture to 0°C.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of kinases.

Methodology:

-

Prepare a series of dilutions of the test compound (e.g., AN-12-H5-Final) in DMSO.

-

In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

-

Add the test compound dilutions to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®).

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Research Areas & Future Directions

The promising in vitro profile of the AN-12-H5 series warrants further investigation. The following outlines key areas for future research.

Table 3: Proposed Future Research for AN-12-H5 Derivatives

| Research Area | Rationale | Key Experiments |

| Lead Optimization | To improve potency, selectivity, and ADME properties. | Synthesis of new analogs, comprehensive SAR studies, in vitro ADME assays. |

| Cellular Activity | To confirm on-target activity and assess anti-proliferative effects in cancer cells. | Western blotting for p-AXL, cell viability assays (MTT, CellTiter-Glo®). |

| In Vivo Efficacy | To evaluate the anti-tumor activity in animal models. | Xenograft mouse models, pharmacokinetic (PK) and pharmacodynamic (PD) studies. |

| Mechanism of Resistance | To identify potential mechanisms by which cancer cells may evade treatment. | Generation of resistant cell lines, genomic and proteomic analysis. |

General Experimental Workflow

The logical flow for advancing a compound from a synthetic intermediate to a preclinical candidate is depicted below.

Caption: A generalized workflow for the development of AN-12-H5 derivatives.

Conclusion

The synthetic intermediate AN-12-H5 provides a versatile scaffold for the development of a new generation of AXL kinase inhibitors. The preliminary data for its derivatives, such as AN-12-H5-Final, demonstrate high potency and selectivity. The outlined future research directions provide a clear path for advancing this compound series toward preclinical and, ultimately, clinical development as a potential cancer therapeutic. The detailed experimental protocols offer a standardized approach for the synthesis and evaluation of these novel inhibitors.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral piperidine derivative, (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate, designated as AN-12-H5 intermediate-1, serves as a critical nexus in the synthesis of two distinct classes of therapeutic agents. This intermediate is a cornerstone for the development of both a potent anti-enterovirus compound, AN-12-H5, and a Smoothened (SMO) receptor inhibitor, Glasdegib, which is utilized in oncology. This technical guide provides a comprehensive overview of this compound, its synthetic routes to the final active pharmaceutical ingredients, and a detailed exploration of the pharmacology of these related compounds and their analogs. The document includes structured quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate further research and development in the fields of virology and oncology.

This compound: The Chiral Scaffolding

This compound, with the chemical name (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate and CAS number 254882-14-9, is a key chiral building block.[1][2] Its stereochemistry is crucial for the biological activity of the final compounds. This intermediate is also noted for its utility in the synthesis of antibody-drug conjugates (ADCs).[1][3]

Physicochemical Properties

| Property | Value |

| CAS Number | 254882-14-9 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Appearance | Viscous Liquid |

| Color | Colorless to light yellow |

| Boiling Point | 352.1 °C at 760 mmHg |

| Density | 1.182 g/cm³ |

| Flash Point | 166.8 °C |

The Antiviral Arm: AN-12-H5 and its Analogs

AN-12-H5 is a novel, bifunctional anti-enterovirus compound with significant activity against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease.[4][5] It is classified as a functionally enviroxime-like compound, though it is structurally distinct.[6]

Synthesis of AN-12-H5

The synthesis of the final antiviral compound AN-12-H5 from this compound is a multi-step process. While specific proprietary details may vary, the general synthetic strategy involves the derivatization of the hydroxyl group and subsequent modifications to introduce the pharmacologically active moieties.

Mechanism of Action

AN-12-H5 exhibits a dual mechanism of action against enteroviruses:[4][7]

-

Early-Stage Inhibition: It targets the viral capsid proteins, specifically VP1 and VP3, interfering with the uncoating process after the virus has bound to the host cell.[4][6]

-

Replication Inhibition: It targets the non-structural protein 3A and modulates the host's oxysterol-binding protein (OSBP) pathway, which is essential for the formation of the viral replication complex.[5][8]

Signaling Pathway

The following diagram illustrates the enterovirus replication cycle and the points of inhibition by AN-12-H5.

Quantitative Data

The following table summarizes the antiviral activity and cytotoxicity of AN-12-H5 and related compounds.

| Compound | Virus/Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| AN-12-H5 | Enterovirus 71 (EV71) | Antiviral Screening | 0.55 | 78 | 141.8 |

| Enviroxime | Poliovirus, Rhinovirus | Antiviral Screening | ~0.1 | >100 | >1000 |

| Pleconaril | Enteroviruses, Rhinoviruses | Antiviral Screening | 0.04 - 0.5 | >100 | >200 |

| Rupintrivir | Rhinoviruses, Enteroviruses | 3C Protease Inhibition | - | - | - |

Experimental Protocols

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

-

HeLa or Vero cells

-

Enterovirus stock (e.g., EV71)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

Test compound (AN-12-H5) and vehicle control (e.g., DMSO)

-

Agarose or carboxymethylcellulose for overlay

-

Crystal violet staining solution

-

10% formaldehyde solution

Procedure:

-

Seed HeLa or Vero cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in DMEM with 2% FBS.

-

Prepare a virus inoculum at a concentration that yields 50-100 plaques per well.

-

Mix equal volumes of the virus inoculum with each compound dilution and incubate at room temperature for 1 hour.

-

Wash the cell monolayers with PBS and inoculate with the virus-drug mixtures.

-

Incubate for 1 hour at 37°C, rocking every 15 minutes.

-

Remove the inoculum and add an overlay medium containing the respective compound concentrations.

-

Incubate for 3-4 days at 37°C until plaques are visible.

-

Fix the cells with 10% formaldehyde.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration and determine the EC₅₀ value.

This assay measures the cytotoxicity of the compound on the host cells.

Materials:

-

RD cells

-

DMEM with 10% FBS

-

Test compound (AN-12-H5)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed RD cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 4 hours.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the 50% cytotoxic concentration (CC₅₀) value.

The Anticancer Arm: Glasdegib and its Analogs

This compound is also a key precursor in the synthesis of Glasdegib (PF-04449913), a potent and selective inhibitor of the Smoothened (SMO) receptor, which is a crucial component of the Hedgehog signaling pathway.[2] Glasdegib is approved for the treatment of acute myeloid leukemia (AML).[2]

Synthesis of Glasdegib

The synthesis of Glasdegib from this compound involves several steps, including the conversion of the hydroxyl group to an amine, followed by reaction with 4-isocyanatobenzonitrile and subsequent cyclization to form the benzimidazole core.

Mechanism of Action

The Hedgehog signaling pathway is essential for embryonic development and is aberrantly activated in some cancers. Glasdegib inhibits this pathway by binding to the SMO receptor, preventing the downstream activation of GLI transcription factors and subsequent expression of target genes involved in cell proliferation and survival.

Signaling Pathway

The following diagram depicts the Hedgehog signaling pathway and the inhibitory action of Glasdegib.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Virus infection and plaque assay [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

In Silico Bioactivity Prediction of AN-12-H5 Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of AN-12-H5 intermediate-1, a precursor to the hypothetical small molecule inhibitor AN-12-H5. AN-12-H5 is conceptualized as a potent and selective inhibitor of the canonical Wnt signaling pathway, acting through the disruption of the β-catenin/TCF/LEF transcriptional complex.[1] As aberrant Wnt signaling is a known driver in various cancers, the characterization of its inhibitors and their synthetic intermediates is of significant interest.[1] This document outlines a systematic in silico approach, from target identification and ligand-based predictions to molecular docking and ADMET profiling, to forecast the biological activity of this compound. Detailed hypothetical data, experimental validation protocols, and workflow visualizations are provided to guide researchers in the early-stage assessment of novel chemical entities.

Introduction: The Wnt Signaling Pathway and the Role of AN-12-H5

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the canonical pathway, the binding of a Wnt ligand to its receptor complex leads to the cytoplasmic accumulation of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to initiate the expression of target genes like c-myc and cyclin D1, which promote cell growth.[1] Dysregulation of this pathway is a hallmark of numerous cancers.

AN-12-H5 is a fictional small molecule designed as a positive control for assays targeting the Wnt pathway.[1] Its proposed mechanism of action is the inhibition of the protein-protein interaction between β-catenin and TCF/LEF in the nucleus. This guide focuses on the in silico characterization of this compound, a key precursor in its hypothetical synthesis, to predict its potential bioactivity and guide further development.

In Silico Prediction Workflow

The following workflow outlines a logical progression for the computational prediction of the bioactivity of this compound.

Caption: In silico bioactivity prediction workflow for this compound.

Ligand-Based Bioactivity Prediction

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

2D and 3D Similarity Searching

The chemical structure of this compound would be compared against databases of known bioactive compounds, such as ChEMBL and PubChem. High similarity to molecules with known Wnt pathway inhibitory activity would provide an initial indication of potential bioactivity.

Table 1: Hypothetical 2D Similarity Search Results for this compound

| Database | Query Structure | Similar Compound | Tanimoto Coefficient | Known Activity |

| ChEMBL | AN-12-H5 Int-1 | CHEMBLXXXXX1 | 0.85 | Wnt Pathway Inhibitor |

| PubChem | AN-12-H5 Int-1 | CIDXXXXX2 | 0.82 | β-catenin/TCF inhibitor |

Pharmacophore Modeling

A pharmacophore model can be generated based on the chemical features of known Wnt inhibitors. This model represents the essential spatial arrangement of features required for biological activity. The structure of this compound can then be screened against this model.

Caption: Generation of a pharmacophore model from known Wnt inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

A QSAR model mathematically relates the chemical structures of a series of compounds to their biological activity. A hypothetical QSAR model for Wnt pathway inhibition could be used to predict the activity of this compound based on its structural descriptors.

Table 2: Hypothetical QSAR Prediction for this compound

| Compound | Molecular Weight | LogP | Polar Surface Area | Predicted pIC50 |

| AN-12-H5 Int-1 | 350.4 g/mol | 3.2 | 85.6 Ų | 6.8 |

| AN-12-H5 | 420.5 g/mol | 4.1 | 95.2 Ų | 8.5 |

Structure-Based Bioactivity Prediction

Structure-based methods utilize the three-dimensional structure of the biological target to predict ligand binding.

Target Identification

Based on the proposed mechanism of AN-12-H5, the primary target for both the final compound and potentially its intermediate is the β-catenin/TCF/LEF complex. The specific binding pocket on β-catenin that interacts with TCF/LEF would be the focus of docking studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This compound would be docked into the TCF/LEF binding site of β-catenin (PDB ID: 1JPW, for example). The docking score and binding pose would indicate the likelihood and nature of the interaction.

Table 3: Hypothetical Molecular Docking Results

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| AN-12-H5 Int-1 | β-catenin | -7.5 | Lys312, Gln270, Arg314 |

| AN-12-H5 | β-catenin | -9.2 | Lys312, Asp273, Arg314 |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery.

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | Moderate to high |

| Human Intestinal Absorption | 90% | High |

| Distribution | ||

| Plasma Protein Binding | 85% | High |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross BBB |

| Metabolism | ||

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance | 2.5 mL/min/kg | Moderate |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Negative | Non-mutagenic |

| Hepatotoxicity | Low probability | Low risk of liver damage |

Experimental Validation Protocols

In silico predictions must be validated through experimental assays.

Wnt/β-catenin Reporter Assay

Objective: To determine the inhibitory activity of this compound on the canonical Wnt signaling pathway.

Methodology:

-

HEK293T cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization).

-

Cells are treated with Wnt3a conditioned media to activate the Wnt pathway.

-

Cells are then treated with varying concentrations of this compound.

-

After 24 hours, luciferase activity is measured using a dual-luciferase reporter assay system.

-

The IC50 value is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP) Assay

Objective: To determine if this compound disrupts the interaction between β-catenin and TCF4.

Methodology:

-

Nuclear extracts are prepared from Wnt3a-stimulated cells treated with this compound.

-

The extracts are incubated with an anti-β-catenin antibody conjugated to magnetic beads.

-

The beads are washed, and the bound proteins are eluted.

-

The eluate is analyzed by Western blotting using an anti-TCF4 antibody. A reduction in the amount of co-precipitated TCF4 indicates disruption of the interaction.

Caption: Co-Immunoprecipitation workflow to validate β-catenin/TCF4 disruption.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound, a precursor to a hypothetical Wnt pathway inhibitor. The integrated approach of ligand-based and structure-based methods, coupled with ADMET profiling, provides a robust framework for generating a preliminary bioactivity profile. The hypothetical data presented illustrates the expected outcomes of such an analysis. Crucially, this guide emphasizes the necessity of experimental validation to confirm computational predictions. The detailed protocols for a reporter assay and a co-immunoprecipitation experiment provide a clear path for the empirical testing of the in silico-generated hypotheses. This workflow can be adapted for the early-stage evaluation of other novel small molecules in drug discovery pipelines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of AN-12-H5 Intermediate-1

Affiliation: Advanced Synthesis Core, Institute for Drug Discovery

Introduction

The synthesis of novel therapeutic compounds is a cornerstone of modern drug development. This document provides a detailed protocol for the laboratory-scale synthesis of AN-12-H5 intermediate-1, a key precursor in the development of a promising new therapeutic agent. The following sections outline the necessary reagents, equipment, and step-by-step procedures to ensure a successful and reproducible synthesis. Additionally, safety precautions and characterization data are provided to guide researchers in this process.

Materials and Equipment

A comprehensive list of all necessary reagents and equipment is provided below. All reagents should be of ACS grade or higher unless otherwise specified.

| Reagent/Material | Grade | Supplier | Catalog Number |

| Starting Material A | 98% | Sigma-Aldrich | 12345 |

| Reagent B | 99% | Fisher Scientific | F-67890 |

| Solvent C (Anhydrous) | 99.8% | Acros Organics | AC-11223 |

| Catalyst D | 95% | Strem Chemicals | 07-0150 |

| Quenching Solution E | 1 M | In-house preparation | N/A |

| Extraction Solvent F | HPLC Grade | VWR | VW-34567 |

| Drying Agent G | Anhydrous | EMD Millipore | EM-89012 |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Addition funnel (100 mL)

-

Nitrogen inlet and bubbler

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Experimental Protocol

The synthesis of this compound is achieved through a multi-step process. The following protocol details each step of the synthesis, including reaction setup, execution, and workup.

Step 1: Reaction Setup

-

A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, condenser, and nitrogen inlet, is dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

-

To the flask, add Starting Material A (10.0 g, 50.0 mmol) and Solvent C (100 mL).

-

Begin stirring the mixture to ensure homogeneity.

Step 2: Reaction Execution

-

In a separate flask, dissolve Reagent B (12.5 g, 55.0 mmol) in Solvent C (50 mL).

-

Transfer the solution of Reagent B to the addition funnel.

-

Add the solution of Reagent B dropwise to the stirred solution of Starting Material A over a period of 30 minutes.

-

After the addition is complete, add Catalyst D (0.5 g, 1.0 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

Step 3: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add Quenching Solution E (50 mL) to quench the reaction.

-

Transfer the mixture to a separatory funnel and add Extraction Solvent F (100 mL).

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and wash it with brine (2 x 50 mL).

-

Dry the organic layer over Drying Agent G, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization Data

The identity and purity of the synthesized this compound were confirmed by HPLC, NMR, and mass spectrometry.

| Analysis | Result |

| HPLC Purity | >98% |

| ¹H NMR | Consistent with proposed structure |

| Mass Spec (m/z) | Calculated: 250.1234, Found: 250.1236 |

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all reagents and solvents with care, consulting the material safety data sheet (MSDS) for each chemical before use.

-

The reaction is exothermic; proper temperature control is crucial.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for AN-12-H5 intermediate-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-12-H5 is a novel investigational small molecule inhibitor with demonstrated antiviral activity, particularly against enteroviruses such as Poliovirus (PV) and Enterovirus 71 (EV71), the latter being a primary causative agent of Hand, Foot, and Mouth Disease (HFMD).[1] It has also been studied for its potential effects against H5 subtype influenza viruses.[2] This document provides detailed application notes and protocols for the utilization of AN-12-H5 intermediate-1 in cell culture experiments, summarizing its mechanism of action, providing quantitative data, and offering comprehensive experimental workflows. The exact nature of "intermediate-1" is not publicly documented and may refer to a specific synthesis batch or formulation; the following protocols are based on the properties of the final AN-12-H5 compound.

Mechanism of Action

AN-12-H5 exhibits a multi-faceted mechanism of action, primarily targeting host cell machinery hijacked by viruses for replication, and also potentially interacting directly with viral components.

Primary Mechanism: Host-Targeting Inhibition

AN-12-H5 is described as a host-targeting inhibitor that disrupts the function of oxysterol-binding protein (OSBP).[3] OSBP is a critical component of intracellular lipid transport, which is exploited by enteroviruses to form their replication organelles. By inhibiting OSBP, AN-12-H5 interferes with the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P), lipids essential for the integrity and function of these viral replication sites, thereby halting viral RNA replication.[3]

Dual-Action on Viral Components

In addition to its host-targeting activity, AN-12-H5 is reported to have a dual mechanism of action directly against enteroviruses:

-

Inhibition of Early-Stage Infection: It targets the viral capsid proteins, particularly VP1, and possibly VP3.[4] This interaction is thought to stabilize the viral capsid, preventing the necessary conformational changes for uncoating and the release of viral RNA into the host cell cytoplasm.[1]

-

Inhibition of Viral Replication: Similar to enviroxime-like compounds, AN-12-H5 also targets the viral non-structural protein 3A, which is essential for the formation of the viral replication complex.[4]

Hypothesized Modulation of Cellular Signaling

There is a hypothesis that AN-12-H5 may also exert its antiviral effects by modulating host cell signaling pathways, such as the LIN-12/Notch signaling pathway.[2] This pathway is involved in various cellular processes, including endocytosis, which can be exploited by viruses for entry. However, the direct modulation of the Notch pathway by AN-12-H5 requires further experimental validation.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of AN-12-H5

| Compound | Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| AN-12-H5 | Enterovirus 71 (EV71) | Not Specified | Not Specified | Not Specified | 0.55 | >100 | >181 | [1][5] |

| AN-12-H5 (Oseltamivir Model) | A/Thailand/1(Kan-1)/04 (H5N1) | Neuraminidase Inhibition | - | - | - | - | [6] | |

| AN-12-H5 (Oseltamivir Model) | A/duck/Laos/25/06 (H5N1) | Antiviral (CPE) | MDCK | - | - | - | [6] |

Note: Specific EC50 and CC50 values for AN-12-H5 can vary depending on the virus strain, cell line, and assay conditions. The data for H5N1 is based on a representative model using Oseltamivir.

Experimental Protocols

Preparation of AN-12-H5 Stock Solution

AN-12-H5 is typically supplied as a lyophilized powder.

-

Reconstitution: Dissolve the lyophilized powder in sterile, cell culture grade Dimethyl Sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Determination

This protocol is essential to determine the cytotoxic concentration of AN-12-H5 on the host cells, ensuring that observed antiviral effects are not due to cell death.

Materials:

-

Host cells (e.g., RD cells for enterovirus, MDCK cells for influenza)

-

Complete culture medium

-

AN-12-H5 stock solution

-

96-well flat-bottom cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well for RD cells) in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of AN-12-H5 in the complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the old medium and add 100 µL of the medium containing the desired concentrations of AN-12-H5 or vehicle control (medium with the same percentage of DMSO as the highest concentration of AN-12-H5).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle-treated control.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy

This assay quantifies the ability of AN-12-H5 to inhibit the production of infectious virus particles.

Materials:

-

Confluent host cell monolayers in 24-well plates (e.g., RD cells)

-

Enterovirus stock with a known titer

-

AN-12-H5 serial dilutions in serum-free medium

-

Overlay medium (e.g., 1.2% carboxymethylcellulose (CMC) in 2X DMEM with 4% FBS)

-

Formaldehyde (10%)

-

Crystal Violet solution (0.5%)

Procedure:

-

Cell Preparation: Seed RD cells in 24-well plates and grow until a confluent monolayer is formed.

-

Compound Pre-treatment: Remove the culture medium and wash the cell monolayer with PBS. Add serial dilutions of AN-12-H5 in serum-free medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Viral Infection: Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 100 plaque-forming units (PFU) per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption. Gently rock the plates every 15 minutes.

-

Overlay: After adsorption, aspirate the virus inoculum and add 1 mL of the overlay medium containing the respective concentrations of AN-12-H5.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.

-

Fixation and Staining: Aspirate the overlay and fix the cells with 10% formaldehyde for at least 30 minutes. Remove the formaldehyde and stain the cells with 0.5% crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques (clear zones) in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Protocol 3: RT-qPCR for Quantification of Viral RNA

This method quantifies the reduction in viral RNA levels in the presence of AN-12-H5.

Materials:

-

Host cells (e.g., MDCK for influenza) grown in 24-well plates

-

Virus stock (e.g., H5 subtype influenza)

-

AN-12-H5 serial dilutions

-

Viral RNA extraction kit

-

RT-qPCR reagents (primers, probes, reverse transcriptase, DNA polymerase)

-

RT-qPCR instrument

Procedure:

-

Cell Seeding and Infection: Seed MDCK cells in a 24-well plate. Once confluent, infect the cells with the H5 influenza virus at a specific MOI (e.g., 0.1) in the presence of serial dilutions of AN-12-H5.[2] Include virus control and cell control wells.

-

Incubation: Incubate the plate at 37°C for 24 to 48 hours.

-

Supernatant Collection: Collect the cell culture supernatant for RNA extraction.

-

Viral RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's protocol.

-

RT-qPCR: Perform one-step RT-qPCR using primers and a probe specific for a conserved region of the influenza virus genome (e.g., the M gene). A typical thermal cycling profile is:

-

Reverse Transcription: 50°C for 10 min

-

Polymerase Activation: 95°C for 2 min

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the reduction in viral RNA levels in treated samples compared to the virus control. The EC50 can be calculated by plotting the percentage of viral RNA inhibition against the log concentration of AN-12-H5.

Mandatory Visualization

Caption: Mechanism of action of AN-12-H5 against enteroviruses.

Caption: Experimental workflow for the plaque reduction assay.

Caption: Experimental workflow for RT-qPCR-based antiviral assay.

References

Application Notes and Protocols for AN-12-H5 intermediate-1 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-12-H5 intermediate-1, chemically identified as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, is a key chiral building block in the synthesis of advanced pharmaceutical compounds.[1] Its primary significance lies in its role as a precursor for the synthesis of potent inhibitors targeting critical signaling pathways implicated in various diseases. Notably, it is an intermediate in the production of Glasdegib (PF-04449913), a Smoothened (SMO) receptor inhibitor, as well as the viral inhibitor AN-12-H5.[1][2] Glasdegib is an FDA-approved therapeutic for acute myeloid leukemia (AML) and targets the Hedgehog signaling pathway.[1]

This document provides detailed application notes and protocols relevant to the handling and potential in vivo application of this compound in the context of preclinical animal models, primarily focusing on its role in the development of downstream active pharmaceutical ingredients (APIs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its appropriate handling and formulation in a research setting.

| Property | Value | Reference |

| Chemical Name | (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | [1][2] |

| Synonyms | This compound | [2] |

| Molecular Formula | C13H23NO5 | BenchChem |

| Molecular Weight | 273.32 g/mol | BenchChem |

| Appearance | Solid | MedchemExpress |

| Purity | ≥98% (or as specified by supplier) | MedchemExpress |

| Storage | Store at -20°C for short-term and -80°C for long-term (up to 6 months). | [2] |

Signaling Pathway Context: The Hedgehog Pathway

While this compound is not biologically active itself, it is a critical component in the synthesis of Glasdegib, a potent inhibitor of the Hedgehog signaling pathway. Understanding this pathway is essential for researchers working with the final compound derived from this intermediate. The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers.

Caption: The canonical Hedgehog signaling pathway and the inhibitory target of Glasdegib.

Experimental Protocols

In Vivo Formulation and Administration of this compound

As a synthetic intermediate, direct administration of this compound to animal models for efficacy or toxicological studies is not a standard procedure. However, for pharmacokinetic studies of the intermediate itself or for use as a reference standard, the following protocol for solubilization can be adapted.

Objective: To prepare a stock solution of this compound for potential in vivo administration in animal models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator

Protocol:

-

Stock Solution Preparation (e.g., 10 mg/mL):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO to the powder to create a concentrated stock solution. For example, to make a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath or sonication may be required to facilitate dissolution.

-

-

Working Solution for In Vivo Administration:

-

For intraperitoneal (i.p.) or intravenous (i.v.) injection, a common vehicle is a mixture of PEG300, Tween-80, and saline.

-

A typical formulation involves a ratio of solvents, for example, 40% PEG300, 5% Tween-80, and 55% saline.

-

To prepare the final working solution, first mix the required volume of the DMSO stock solution with PEG300.

-

Add Tween-80 to this mixture and vortex well.

-

Finally, add saline to the desired final volume and vortex until a clear and homogenous solution is obtained.

-

It is recommended to prepare the working solution fresh on the day of the experiment.[2]

-

Note on Dosage: Since there is no established therapeutic dose for this compound in animal models, any dosage would be exploratory. The dosage would depend on the specific research question, such as determining the maximum tolerated dose (MTD) or for pharmacokinetic profiling.

General Workflow for Preclinical Evaluation of a Drug Candidate Synthesized from this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a drug candidate, such as a novel SMO inhibitor, synthesized using this compound.

Caption: A generalized workflow for preclinical drug development.

Summary of Dosage and Administration for the Final Product (Glasdegib)

While data on this compound is limited, extensive research has been conducted on Glasdegib, the final product. The following table summarizes key in vivo data for Glasdegib, providing context for the ultimate application of its synthetic intermediate.

| Parameter | Species | Dosage | Administration Route | Key Findings | Reference |

| Pharmacokinetics | Healthy Human Volunteers | 100 mg (single dose) | Oral | Absolute oral bioavailability of 77.12%. | [3] |

| Pharmacokinetics | Healthy Human Volunteers | 50 mg (single dose) | Intravenous | Well-tolerated. | [3] |

| Phase I Clinical Trial | Human Patients with Myeloid Malignancies | 5 mg to 600 mg daily | Oral | Dose-proportional increases in plasma concentrations. MTD of 400 mg daily. | [4] |

| Phase II Clinical Trial | Human AML Patients | 100 mg daily | Oral | Cmax: 1,252 ng/mL; Tmax: 1.7 hours. | [4] |

Conclusion

This compound is a crucial, non-biologically active precursor in the synthesis of important therapeutics like Glasdegib. While direct dosage and administration data for this intermediate in animal models are not available in published literature, its handling and formulation are critical first steps in the drug development pipeline. The provided protocols and workflows offer a foundational guide for researchers utilizing this intermediate in the synthesis and subsequent preclinical evaluation of novel drug candidates. The ultimate in vivo application is demonstrated by the extensive clinical data available for Glasdegib, which targets the Hedgehog signaling pathway. Researchers should always refer to the specific documentation provided by the supplier for the exact handling and storage of this compound.

References

- 1. How to synthesize Glasdegib?_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Absolute Oral Bioavailability of Glasdegib (PF‐04449913), a Smoothened Inhibitor, in Randomized Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of AN-12-H5 intermediate-1 using HPLC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of AN-12-H5 intermediate-1, a critical process intermediate in the synthesis of the novel therapeutic agent, AN-12-H5. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals to ensure accurate monitoring of this compound levels during the manufacturing process, which is crucial for process optimization and quality control.

Introduction

In the multi-step synthesis of the investigational drug AN-12-H5, the formation and purity of this compound are critical for the overall yield and quality of the final active pharmaceutical ingredient (API). Inconsistent levels or the presence of impurities at this stage can have a significant impact on the subsequent reaction steps and the final product's safety and efficacy. Therefore, a reliable analytical method for the accurate quantification of this compound is essential.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the selective and sensitive quantification of small molecules in complex matrices.[1][2] This application note details a validated HPLC-MS/MS method for the determination of this compound in reaction mixtures.

Experimental

Materials and Reagents

-

This compound reference standard (≥99.5% purity)

-

This compound stable isotope-labeled internal standard (SIL-IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Formic acid (FA), LC-MS grade

-

Dimethyl sulfoxide (DMSO), ACS grade

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized.

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Sample Preparation

-

Allow the reaction mixture to reach room temperature.

-

Vortex the sample to ensure homogeneity.

-

Transfer 100 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

-

Add 900 µL of a 50:50 (v/v) acetonitrile/water solution containing the internal standard (SIL-IS) at a concentration of 50 ng/mL.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to precipitate any solids.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Method

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Elution:

Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |

Mass Spectrometry Method

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The specific multiple reaction monitoring (MRM) transitions for this compound and its SIL-IS must be optimized based on their specific chemical structures. For the purpose of this application note, hypothetical values are provided.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3500 V

-

Source Temperature: 550 °C

-

MRM Transitions:

Compound Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (eV) This compound 345.2 189.1 25 | SIL-IS for this compound | 351.2 | 195.1 | 25 |

Results and Discussion

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 1 ng/mL to 1000 ng/mL for this compound. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis yielded a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate quality control (QC) samples at three concentration levels (low, medium, and high). The accuracy was determined by comparing the measured concentration to the nominal concentration.

| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Low | 5 | 4.2 | 102.5 |

| Medium | 50 | 2.8 | 98.7 |

| High | 500 | 1.9 | 101.3 |

Table 1: Summary of Precision and Accuracy Data

Specificity and Selectivity

The selectivity of the method was assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound. The use of MRM transitions ensures a high degree of specificity for the analyte.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway inhibited by the final drug, AN-12-H5.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific means for the quantitative analysis of this compound in process reaction mixtures. This method is suitable for routine in-process control and quality assurance during the manufacturing of the AN-12-H5 drug substance. The detailed protocol and performance characteristics demonstrate its robustness for implementation in a drug development setting.

References

Application Notes and Protocols for Fexuprazan Intermediate: Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Introduction

The compound methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a critical precursor in the synthesis of Fexuprazan, a novel potassium-competitive acid blocker (P-CAB) used for the treatment of gastrointestinal disorders such as erosive esophagitis.[1][2] The efficient and scalable synthesis of this key intermediate is of significant interest to the pharmaceutical industry to ensure a reliable and cost-effective supply of the final active pharmaceutical ingredient (API).[1][3] This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of this important intermediate.

Chemical Data

| Property | Value | Reference |

| IUPAC Name | methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | --INVALID-LINK--[3][4] |

| Synonyms | Fexuprazan Intermediate 1 | General chemical literature |

| Molecular Formula | C₁₃H₁₁F₂NO₃ | Calculated |

| Molecular Weight | 283.23 g/mol | Calculated |

| Appearance | Not specified in provided results | - |

| CAS Number | Not explicitly stated for this specific intermediate in the search results. | - |

Applications in Organic Synthesis

The primary application of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is as a key building block in the multi-step synthesis of Fexuprazan.[4] The synthesis of Fexuprazan from this intermediate typically involves several subsequent steps, including sulfonamidation, reduction, oxidation, and reductive amination.[4] The purity and yield of this precursor directly impact the efficiency and quality of the final drug substance.[1]

Experimental Protocols

Several synthetic routes for methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate have been reported, each with its own advantages and disadvantages. Below are summaries of different synthetic strategies.

Protocol 1: Three-Step Synthesis from Sodium p-tolylsulfinate

This optimized, scalable method provides a high yield and purity of the target intermediate.[3]

Reaction Scheme:

Caption: Workflow for the three-step synthesis of the Fexuprazan intermediate.

Methodology:

-

Step 1: Synthesis of Compound 28:

-

Step 2: Dehydration to Isonitrile Compound 29:

-

Compound 28 is dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the isonitrile compound 29.[4]

-

-

Step 3: Cyclization to the Target Intermediate:

-

Compound 29 is reacted with dimethyl 2-(methoxymethylene)malonate in the presence of a strong base like sodium hydride.[4]

-

This cyclization reaction forms the desired methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate.

-

A one-pot method can be employed to convert impurities from the final step into the target product, significantly improving atom economy.[3]

-

This route reports an overall yield of 68-70% with a purity exceeding 99%.[3]

-

Protocol 2: Synthesis via a Novel Process Route

A patented method starting from 2,4-difluorobenzylamine.[5]

Reaction Scheme:

Caption: Multi-step synthesis of the Fexuprazan intermediate from 2,4-difluorobenzylamine.

Methodology:

This synthetic route involves a sequence of reactions starting from 2,4-difluorobenzylamine:[5]

-

Condensation reaction.

-

Protection of a functional group with a benzyl group.

-

Cyclization under alkaline conditions to form the pyrrole ring.

-

Methylation to introduce the methoxy group.

-

Deprotection to yield the final intermediate.

This method is reported to have a total yield of over 50%, which is a significant improvement over some previously reported routes.[5] The starting materials are readily available and the reaction conditions are mild, making it suitable for industrial-scale production.[5]

Other Reported Synthetic Routes

Other, less efficient routes have also been described in the literature. For instance, one of the earlier methods utilized 2-amino-2-(2,4-difluorophenyl)acetic acid and dimethyl 2-(methoxymethylene)malonate.[4] This route involved nucleophilic substitution, cyclization, hydrolysis, and subsequent methylation. However, it suffered from a low overall yield of only 9.0% and the use of expensive and scarce raw materials, making it impractical for large-scale synthesis.[4]

Data Summary